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Compound of Interest

Compound Name: Myristyl Laurate

Cat. No.: B1583635

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic
techniques used for the analysis of Myristyl Laurate (also known as Tetradecyl dodecanoate).
The information presented herein is intended to support research, development, and quality
control activities involving this long-chain wax ester. Myristyl Laurate is a key ingredient in
various pharmaceutical and cosmetic formulations, making its thorough characterization

essential.
Compound Identification
Property Value
Chemical Name Tetradecyl dodecanoate
Synonyms Myristyl laurate, Lauric acid, tetradecyl ester
CAS Number 22412-97-1
Molecular Formula C26H5202
Molecular Weight 396.69 g/mol
Chemical Structure CH3(CH2)10COO(CH2)13CHs3

Spectroscopic Data and Analysis
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The following sections detail the expected spectroscopic data for Myristyl Laurate obtained
from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Myristyl Laurate,
providing detailed information about the carbon and proton environments within the molecule.

The *H NMR spectrum of Myristyl Laurate is characterized by distinct signals corresponding to
the protons in the myristyl and laurate chains.

Table 1: *H NMR Spectral Data for Myristyl Laurate

Chemical Shift (8) ppm Multiplicity Assighment
] Terminal methyl protons (-CHs)
~0.88 Triplet )
of both chains
Methylene protons (-(CH2)n-
~1.26 Multiplet Y P _ _ o _ ")
of the long aliphatic chains
_ Methylene protons [ to the
~1.62 Quintet
ester oxygen (-O-CH2-CHz2-)
) Methylene protons a to the
~2.28 Triplet
carbonyl group (-CH2-COO-)
] Methylene protons attached to
~4.05 Triplet

the ester oxygen (-O-CHz-)

The 3C NMR spectrum provides information on the different carbon environments in Myristyl
Laurate.

Table 2: 13C NMR Spectral Data for Myristyl Laurate
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Chemical Shift (8) ppm Assignment
~14.1 Terminal methyl carbons (-CHs)
997 Methylene carbons adjacent to the terminal
' methyl groups
o5 1 Methylene carbon 3 to the carbonyl group (-
' CH2-CH2-CO0-)
6.0 Methylene carbon 3 to the ester oxygen (-O-
' CH2-CHz-)
Methylene carbons in the main aliphatic chains
~28.7 - 29.7
(-(CH2)n-)
319 Methylene carbon adjacent to the terminal
' methyl group in the longer chain
344 Methylene carbon a to the carbonyl group (-
' CH2-COO0-)
644 Methylene carbon attached to the ester oxygen
' (-O-CH2-)
~173.9 Carbonyl carbon (-COO-)

Mass Spectrometry (MS)

Mass spectrometry of Myristyl Laurate, typically performed using Gas Chromatography-Mass
Spectrometry (GC-MS), provides information on the molecular weight and fragmentation
pattern of the molecule.

Table 3: Key Mass Spectrometry Fragmentation Data for Myristyl Laurate
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miz Relative Intensity (%) Proposed Fragment
396 Low [M]* (Molecular lon)
CH3(CH2)10CQ]J* (Lauryl
201 High [ _( _) I Y
acylium ion)
CHs(CH + (Myristyl
196 Moderate [CH( _2)13] (Myristy
carbocation)
57 High [CaHo]*
43 High [CsH7]*

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in Myristyl Laurate.

Table 4: Infrared (IR) Spectral Data for Myristyl Laurate

Wavenumber (cm~?) Vibrational Mode

~2920 C-H asymmetric stretching of methylene groups
~2850 C-H symmetric stretching of methylene groups
~1740 C=0 stretching of the ester group

~1465 C-H bending (scissoring) of methylene groups
~1170 C-O stretching of the ester group

~720 C-H rocking of long methylene chains

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Myristyl
Laurate. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
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e Sample Preparation: Dissolve 10-20 mg of Myristyl Laurate in approximately 0.7 mL of
deuterated chloroform (CDCIs).

e Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Number of scans: 16-32
o Relaxation delay: 1-2 s
o Pulse angle: 30-45°
o Spectral width: 0-10 ppm
e 13C NMR Acquisition:
o Number of scans: 1024 or more (due to the low natural abundance of 13C)
o Relaxation delay: 2-5 s
o Pulse program: Proton-decoupled
o Spectral width: 0-200 ppm

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Reference the spectra to the residual solvent
peak (CDClsz: &6H = 7.26 ppm, 6C = 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a 1 mg/mL solution of Myristyl Laurate in a suitable solvent
such as hexane or ethyl acetate.

e Gas Chromatography (GC) Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

o Injector Temperature: 280-300 °C.
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o Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a
rate of 10-15 °C/min, and hold for 5-10 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Scan Range: m/z 40-500.

o Data Analysis: Identify the peak corresponding to Myristyl Laurate in the total ion
chromatogram and analyze its mass spectrum for the molecular ion and characteristic
fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid Myristyl Laurate
sample directly onto the ATR crystal.

o KBr Pellet: Grind 1-2 mg of Myristyl Laurate with approximately 100 mg of dry KBr
powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet
using a hydraulic press.

e Instrumentation: Use a standard FTIR spectrometer.

o Data Acquisition:

[e]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~—1.

(¢]

Number of Scans: 16-32.

[¢]
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o Background: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

o Data Analysis: The spectrum is typically presented in terms of transmittance or absorbance.
Identify the characteristic absorption bands and assign them to the corresponding functional
group vibrations.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of

Myristyl Laurate and the logical relationship between the observed spectral features and the
molecular structure.
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General workflow for the spectroscopic analysis of Myristyl Laurate.
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Myristyl Laurate Structure
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Correlation of Myristyl Laurate's structure with its spectroscopic features.

« To cite this document: BenchChem. [Spectroscopic Analysis of Myristyl Laurate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583635#spectroscopic-analysis-of-myristyl-laurate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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